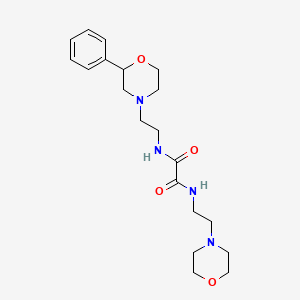
6-amino-2-thioxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4(1H)-Pyrimidinone, 6-amino-2,3-dihydro-2-thioxo-” is a chemical compound with the formula C4H5N3OS. It has a molecular weight of 143.167 . It’s also known by other names such as AB 48, Uracil, 6-amino-2-thio-, 2-Mercapto-6-aminouracil, 2-Thio-6-aminouracil, 4-Amino-2-thiouracil, 6-Amino-2-thiouracil, 6-Amino-4-keto-2-thiopyrimidine, 6-Aminothiouracil, NSC 1587, NSC 202018, and 6-amino-2-thiouracil hydrate .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H, (H4,5,6,7,8,9) . The structure is available as a 2d Mol file or as a computed 3d SD file .科学的研究の応用
Synthesis and Characterization
6-Amino-2-thioxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydropyrimidin-4(1H)-one and its derivatives have been widely explored in the synthesis of various heterocyclic compounds. For instance, Kökbudak et al. (2020) synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives from 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives. These compounds were characterized using 1H NMR, 13C NMR, and FT-IR spectroscopies, and their quantum-chemical properties were investigated using DFT/B3LYP method. The study also evaluated the cytotoxic activities of these derivatives against human liver and breast cancer cell lines (Kökbudak et al., 2020).
Antimicrobial and Antioxidant Potential
Research has also delved into the antimicrobial and antioxidant potential of derivatives of this compound. Kumar et al. (2011) synthesized a series of 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E)-phenyldiazenyl]-2-thioxo-5,6-dihydropyrimidine-1(2H)-yl)quinazoline-4(3H)-ones and tested them for in vitro antibacterial activities against various bacterial strains. Additionally, the antioxidant potential of these compounds was assessed using the DPPH assay method, revealing significant antioxidant activity for some derivatives (Kumar et al., 2011).
Antitumor Activity
The antitumor activity of these derivatives has also been a focal point of research. For example, Hafez and El-Gazzar (2017) investigated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives synthesized from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one. These compounds exhibited potent anticancer activity against several human cancer cell lines, comparable to doxorubicin, highlighting their potential as antitumor agents (Hafez & El-Gazzar, 2017).
Molecular Docking and Pharmacological Study
Lal et al. (2018) conducted a molecular docking and pharmacological study of new thiopyrimidine derivatives, including 3-(2-(ethylthio)-6-phenyl-3,4-dihydropyrimidin-4-yl)-4H-benzo[h]chromen-4-one derivatives. These compounds were evaluated for their antibacterial properties and showed moderate to good activity, with molecular docking studies providing insight into their hypothetical binding modes (Lal et al., 2018).
特性
IUPAC Name |
6-amino-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3OS/c12-11(13,14)6-2-1-3-7(4-6)17-8(15)5-9(18)16-10(17)19/h1-5H,15H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUJIZYKQCEIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC(=O)NC2=S)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-thioxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydropyrimidin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2470972.png)

![Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2470977.png)





